molecular formula C20H19NO3 B14994014 N-(4-ethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(4-ethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14994014
M. Wt: 321.4 g/mol
InChI Key: IMFIKEQRMJBYMC-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-ethylphenylamine with 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(4-ethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
  • N-(4-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
  • N-(4-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Uniqueness

N-(4-ethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-4-14-6-8-15(9-7-14)21-20(23)18-11-17(22)16-10-5-12(2)13(3)19(16)24-18/h5-11H,4H2,1-3H3,(H,21,23)

InChI Key

IMFIKEQRMJBYMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C

Origin of Product

United States

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